molecular formula C23H29NO3 B214970 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide

Cat. No. B214970
M. Wt: 367.5 g/mol
InChI Key: NPYKPTYMDSPQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide, also known as DPCPX, is a synthetic compound that belongs to the family of adenosine receptor antagonists. It is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide acts as a selective antagonist of the A1 adenosine receptor, which is one of four adenosine receptor subtypes. By blocking the A1 receptor, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide prevents the binding of adenosine, a naturally occurring neurotransmitter, and inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of adenosine-mediated vasodilation, the modulation of neurotransmitter release, and the regulation of inflammation. It has also been shown to have potential therapeutic applications in the treatment of several diseases, including cardiovascular disease, neurological disorders, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for the precise study of its effects on various physiological processes. However, one of the limitations of using 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve significant effects.

Future Directions

There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and its effects on the adenosine receptor system. One area of research is the development of more potent and selective adenosine receptor antagonists for use in both basic and clinical research. Another area of research is the investigation of the potential therapeutic applications of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide and other adenosine receptor antagonists in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 1-phenylpropan-2-amine to form the intermediate 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)prop-2-en-1-amine. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, 1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide is widely used in scientific research to study the adenosine receptor system and its effects on various physiological processes. It is particularly useful in the study of the A1 adenosine receptor, which is involved in the regulation of several physiological processes, including cardiovascular function, neurotransmission, and inflammation.

properties

Product Name

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentanecarboxamide

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(1-phenylpropan-2-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H29NO3/c1-17(15-18-9-5-4-6-10-18)24-22(25)23(13-7-8-14-23)19-11-12-20(26-2)21(16-19)27-3/h4-6,9-12,16-17H,7-8,13-15H2,1-3H3,(H,24,25)

InChI Key

NPYKPTYMDSPQGM-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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